

Application Notes and Protocols for In Vivo Delivery of TP0427736 Hydrochloride

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Compound of Interest		
Compound Name:	TP0427736 hydrochloride	
Cat. No.:	B10798862	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of **TP0427736 hydrochloride**, a potent and selective inhibitor of ALK5 kinase. By inhibiting the TGF-β/Smad signaling pathway, **TP0427736 hydrochloride** has shown potential in preclinical models for conditions such as androgenic alopecia.[1][2] This document outlines various methods for in vivo administration, including topical, oral, intravenous, subcutaneous, and intraperitoneal routes, with detailed protocols and formulation guidance.

Mechanism of Action: Inhibition of TGF-β Signaling

TP0427736 hydrochloride exerts its biological effects by selectively inhibiting the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF- β) type I receptor.[3][4] This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, thereby blocking the canonical TGF- β signaling pathway.[3][4] In the context of hair follicles, androgens can increase the production of TGF- β , which in turn promotes the transition from the anagen (growth) phase to the catagen (regression) phase of the hair cycle. By inhibiting this pathway, **TP0427736 hydrochloride** can prolong the anagen phase and may offer a therapeutic strategy for androgenic alopecia.[1][2]





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Caption: TGF-β signaling pathway and the inhibitory action of TP0427736 HCl.

Quantitative Data Summary

The following tables summarize the available quantitative data for **TP0427736 hydrochloride**. In vivo pharmacokinetic data for various administration routes are not currently available in the public domain.

Table 1: In Vitro Efficacy of TP0427736 Hydrochloride

Parameter	IC50 Value	Cell Line/Assay	Reference
ALK5 Kinase Activity	2.72 nM	Kinase Assay	[3][4]
ALK3 Kinase Activity	836 nM	Kinase Assay	[3][4]
TGF-β1 induced Smad2/3 Phosphorylation	8.68 nM	A549 cells	[3][4]

Table 2: Solubility of TP0427736 Hydrochloride



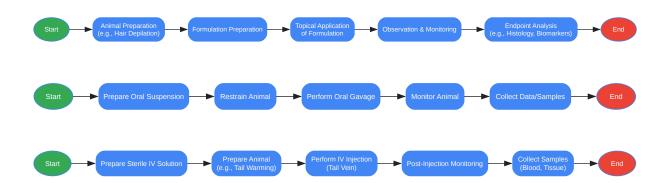
Solvent	Solubility	Notes	Reference
DMSO	67 mg/mL (200.08 mM)	Use fresh DMSO as it is hygroscopic.	[3]
Water	Insoluble	-	[3]
Ethanol	Insoluble	-	[3]
Water (with heating)	3.33 mg/mL (9.94 mM)	Requires ultrasonic and heating to 60°C.	[5]
DMSO (with heating)	2 mg/mL (5.97 mM)	Requires ultrasonic and heating to 60°C.	[5]

Experimental Protocols for In Vivo Delivery

The following protocols are provided as a guide for the in vivo administration of **TP0427736 hydrochloride** in mice. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.

Topical Administration

Topical delivery is a suitable method for localized treatment, particularly for dermatological applications like androgenic alopecia.







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